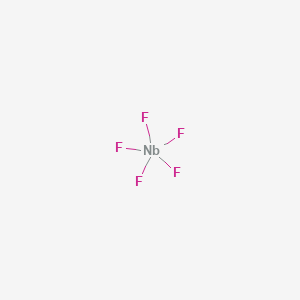

Fluoruro de Niobio(V)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a colorless, hygroscopic solid that reacts with water and is slightly soluble in chloroform, carbon disulfide, and sulfuric acid . This compound is notable for its high reactivity and is used in various chemical processes and industrial applications.

Aplicaciones Científicas De Investigación

Niobium(V) fluoride has several applications in scientific research and industry:

Starting Material: It is used as a starting material to prepare other niobium compounds.

Intermediate in Metal Recovery: It acts as an intermediate during the recovery of niobium metal.

Catalysis: Due to its strong Lewis acidity, it is used in various catalytic processes.

Superconducting Materials: Niobium-based compounds are used in superconducting materials for applications such as MRI scanners.

Mecanismo De Acción

Target of Action

Niobium(V) fluoride, also known as niobium pentafluoride, is an inorganic compound that primarily targets metallic materials due to its strong Lewis acid properties . It is often used as a starting material to prepare other niobium compounds .

Mode of Action

Niobium(V) fluoride interacts with its targets through a series of reduction processes. In a research, the reduction mechanism of Niobium(V) under various fluoride ion to niobium ion ratios was investigated. The electrode reduction process of Niobium(V) ion was found to be shortened to Niobium(V) → Niobium(III) → Niobium when the ratio was equal to 1.0. Furthermore, the electrode reduction process of Niobium(V) ion transforms to Niobium(V) → Niobium(IV) → Niobium when the ratio was greater than or equal to 5.0 .

Biochemical Pathways

It is known that high levels of fluoride can activate apoptotic pathways

Pharmacokinetics

It is known that niobium(v) fluoride is a colorless solid with a molar mass of 18790 g/mol . It is slightly soluble in chloroform, carbon disulfide, and sulfuric acid . It reacts with water , which may affect its bioavailability.

Result of Action

The result of Niobium(V) fluoride’s action is the production of reduced forms of niobium, such as Niobium(III) and Niobium(IV), depending on the fluoride ion to niobium ion ratio . Metallic niobium can be collected on a molybdenum electrode under the condition of higher fluoride content after electrolysis in the melt .

Action Environment

The action of Niobium(V) fluoride is influenced by environmental factors such as the presence of other ions and the temperature. For instance, the reduction process of Niobium(V) ion is affected by the fluoride ion to niobium ion ratio . Additionally, Niobium(V) fluoride has a melting point of 72 to 73 °C and a boiling point of 236 °C , which may influence its stability and efficacy under different environmental conditions.

Métodos De Preparación

Niobium(V) fluoride can be synthesized through several methods:

- This involves the treatment of niobium metal with fluorine gas:

Direct Fluorination: 2Nb+5F2→2NbF5

Niobium(V) chloride reacts with fluorine gas to produce niobium(V) fluoride and chlorine gas:Fluorination of Niobium(V) Chloride: 2NbCl5+5F2→2NbF5+5Cl2

The solid structure of niobium(V) fluoride consists of tetramers, which is similar to the structure of tungsten oxytetrafluoride .

Análisis De Reacciones Químicas

Niobium(V) fluoride undergoes various chemical reactions, including:

- It reacts with hydrogen fluoride to form a superacid, hydrogen heptafluoroniobate:

Reaction with Hydrogen Fluoride: NbF5+HF→H2NbF7

In hydrofluoric acid, niobium(V) fluoride converts to heptafluoroniobate and pentafluorooxoniobate:Hydrolysis: NbF5+HF→[NbF7]2−+[NbF5O]2−

These reactions are significant in the separation of niobium and tantalum through the Marignac process .

Comparación Con Compuestos Similares

Niobium(V) fluoride can be compared with other similar compounds such as:

Niobium(V) Chloride (NbCl₅): Unlike niobium(V) fluoride, niobium(V) chloride forms a dimeric structure (edge-shared bioctahedron) instead of a tetrameric structure.

Tantalum(V) Fluoride (TaF₅): Tantalum(V) fluoride has similar chemical properties and is used in similar applications, but it has different reactivity and structural characteristics.

Vanadium(V) Fluoride (VF₅): Vanadium(V) fluoride forms different complexes and has distinct chemical behavior compared to niobium(V) fluoride.

Niobium(V) fluoride’s unique properties, such as its strong Lewis acidity and ability to form stable complexes, make it a valuable compound in various chemical and industrial applications.

Propiedades

Número CAS |

7783-68-8 |

|---|---|

Fórmula molecular |

F5Nb |

Peso molecular |

187.89839 g/mol |

Nombre IUPAC |

niobium(5+);pentafluoride |

InChI |

InChI=1S/5FH.Nb/h5*1H;/q;;;;;+5/p-5 |

Clave InChI |

AOLPZAHRYHXPLR-UHFFFAOYSA-I |

SMILES |

F[Nb](F)(F)(F)F |

SMILES canónico |

[F-].[F-].[F-].[F-].[F-].[Nb+5] |

| 7783-68-8 | |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.